8-(3,5-Dimethylphenyl)-8-oxooctanoic acid
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Overview
Description
8-(3,5-Dimethylphenyl)-8-oxooctanoic acid is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 3 and 5 positions, and an oxooctanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,5-Dimethylphenyl)-8-oxooctanoic acid typically involves the reaction of 3,5-dimethylbenzaldehyde with an appropriate octanoic acid derivative under controlled conditions. The reaction may proceed through a series of steps including aldol condensation, reduction, and oxidation to yield the desired product. Common reagents used in these reactions include bases such as sodium hydroxide, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing catalysts and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(3,5-Dimethylphenyl)-8-oxooctanoic acid can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled temperatures.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
8-(3,5-Dimethylphenyl)-8-oxooctanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 8-(3,5-Dimethylphenyl)-8-oxooctanoic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to alterations in biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylbenzoic acid: Similar phenyl ring structure but lacks the oxooctanoic acid chain.
8-Phenyl-8-oxooctanoic acid: Similar octanoic acid chain but lacks the methyl substitutions on the phenyl ring.
Uniqueness
8-(3,5-Dimethylphenyl)-8-oxooctanoic acid is unique due to the combination of its phenyl ring with specific methyl substitutions and the oxooctanoic acid chain. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
8-(3,5-dimethylphenyl)-8-oxooctanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-12-9-13(2)11-14(10-12)15(17)7-5-3-4-6-8-16(18)19/h9-11H,3-8H2,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXXUHBSXOXXNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)CCCCCCC(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645293 |
Source
|
Record name | 8-(3,5-Dimethylphenyl)-8-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870287-00-6 |
Source
|
Record name | 8-(3,5-Dimethylphenyl)-8-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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